2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol
Description
2-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol (molecular formula: C₁₈H₁₇ClN₂O₂, molecular weight: 328.8 g/mol) is a pyrazole-derived compound featuring a 4-chlorophenyl group at the 4-position of the pyrazole ring, a methyl substituent at the 5-position, and a 5-ethoxyphenol moiety attached to the 3-position of the pyrazole core . This compound is structurally classified as a small-molecule heterocyclic derivative, with applications in medicinal chemistry and drug development as a pharmaceutical intermediate .
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C18H17ClN2O2/c1-3-23-14-8-9-15(16(22)10-14)18-17(11(2)20-21-18)12-4-6-13(19)7-5-12/h4-10,22H,3H2,1-2H3,(H,20,21) |
InChI Key |
JVCNBFISYMUBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Final Assembly: The final compound is obtained by coupling the pyrazole intermediate with the chlorophenyl and ethoxy groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine, β-diketone, chlorinated aromatic compounds, and ethyl halides.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature, pressure, and reaction time.
Purification: Purification of the final product using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol
- Molecular Formula : C₁₆H₁₃ClN₂O₂ (estimated molecular weight: 314.7 g/mol )
- Key Differences : Replaces the ethoxy group with a methoxy substituent.
- Impact: The shorter methoxy chain reduces lipophilicity (clogP ≈ 3.2 vs.
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Structure : Features a fluorophenyl group and two hydroxyl groups on the benzene ring.
- Comparison: The fluorine atom increases electronegativity, enhancing hydrogen-bonding capacity compared to the chloro substituent. The diol structure may improve water solubility but reduce blood-brain barrier penetration relative to the ethoxyphenol group.
Pyrazole Hybrids with Heterocyclic Moieties
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Structure : Integrates a thiazole ring and ester group.
- The ester group may confer prodrug properties, enabling controlled release .
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one
- Structure: Combines a pyrazole core with a quinazolinone and dihydroisoxazole.
- Activity : Exhibits potent antihypertensive activity via α₁-adrenergic receptor blockade, comparable to prazosin .
- Comparison: The quinazolinone scaffold introduces planar rigidity, favoring receptor binding.
Substituent-Driven Property Analysis
*clogP values estimated using fragment-based methods.
Structural Insights:
- Chlorine vs.
- Ethoxy vs.
- Phenol vs. Thiazole: Phenol groups offer antioxidant activity and hydrogen-bonding sites, whereas thiazoles contribute to π-π stacking interactions in enzymatic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
